2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt
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Overview
Description
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to measure neuraminidase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage .
Mechanism of Action
Target of Action
The primary target of the compound 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is the enzyme neuraminidase . Neuraminidase is an enzyme that cleaves sialic acid residues from glycoproteins and is required for the process of viral replication in influenza viruses .
Mode of Action
The compound acts as a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate . When the compound is cleaved by neuraminidases, it releases the fluorescence moiety 4-methylumbelliferone (4-MU), which can be measured fluorometrically .
Biochemical Pathways
The compound is involved in the biochemical pathway of neuraminidase activity. By acting as a substrate for neuraminidase, it plays a role in the study of the molecular mechanisms of drugs like aspirin and celecoxib that target mammalian neuraminidase-1 .
Pharmacokinetics
Its solubility in water is reported to be 50 mg/ml , which could influence its bioavailability.
Result of Action
The cleavage of the compound by neuraminidases results in the release of 4-methylumbelliferone (4-MU), a fluorescent product . This fluorescence can be measured and used to quantify neuraminidase activity, providing a useful tool for studying the effects of neuraminidase inhibitors.
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the fluorescence of the product 4-MU is measured at specific pH levels . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at a temperature of -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt typically involves the coupling of 4-methylumbelliferone with N-acetylneuraminic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high level of purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities. The final product is often provided as a hydrate to ensure stability during storage and handling .
Chemical Reactions Analysis
Types of Reactions: 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt primarily undergoes hydrolysis reactions catalyzed by neuraminidase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which can be detected fluorometrically .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of neuraminidase enzymes and is carried out in buffered solutions at specific pH levels to ensure optimal enzyme activity. Common buffers used include phosphate-buffered saline (PBS) and glycine buffer .
Major Products: The major product formed from the hydrolysis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is 4-methylumbelliferone, a fluorescent compound that can be easily quantified using fluorescence spectroscopy .
Scientific Research Applications
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the development of assays to measure neuraminidase activity, which is crucial for studying viral infections, such as influenza, and for screening potential neuraminidase inhibitors .
In addition to its use in virology, this compound is also employed in the study of mammalian neuraminidases, which play important roles in cellular processes such as cell signaling and glycoprotein metabolism .
Comparison with Similar Compounds
Similar Compounds:
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-beta-D-glucuronide
- 4-Methylumbelliferyl-beta-D-glucopyranoside
Uniqueness: What sets 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt apart from similar compounds is its specific application as a substrate for neuraminidase enzymes. While other 4-methylumbelliferyl derivatives are used to study different glycosidases, this compound is uniquely suited for neuraminidase assays due to its structural similarity to the natural substrate of these enzymes .
Properties
IUPAC Name |
sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14+,17+,18+,19+,21-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNXBDLJYKMDAI-BUIQBYSTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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